molecular formula C10H14BrN3 B1530199 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine CAS No. 1289089-91-3

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1530199
CAS No.: 1289089-91-3
M. Wt: 256.14 g/mol
InChI Key: DGDMWWAUXIIAIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is a pyrimidine derivative with a bromine atom at the 5-position and a 4-methylpiperidin-1-yl substituent at the 2-position. It serves as a critical intermediate in medicinal chemistry, particularly in anticancer drug development . Synthesized via a one-step aromatic nucleophilic substitution reaction, its crystal structure (orthorhombic system, space group P2$1$2$1$2$_1$, unit cell parameters a = 10.181 Å, b = 17.620 Å, c = 10.179 Å, Z = 4) exhibits a density of 1.478 g·cm$^{-3}$, with refinement residuals R = 0.0566 and wR = 0.1688 .

Properties

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-8-2-4-14(5-3-8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDMWWAUXIIAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Despite limited specific research directly addressing its biological effects, the structural characteristics of this compound suggest several avenues for exploration.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a pyrimidine ring, which is substituted with a 4-methylpiperidine moiety at the 2-position. Its molecular formula is C12H15BrN2C_{12}H_{15}BrN_2 and it has a molecular weight of approximately 242.12 g/mol. The presence of the bromine atom contributes to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which can be pivotal in synthesizing various derivatives.

Biological Activity Overview

Pyrimidine derivatives, including this compound, are known for their diverse biological activities. Some key areas of interest include:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity by inhibiting various cancer cell lines. The ability of pyrimidines to form hydrogen bonds enhances their interaction with biological targets, making them valuable in drug discovery.
  • Mechanism of Action : While specific mechanisms for this compound remain unclear, it is hypothesized that it may bind selectively to protein targets involved in disease pathways. Techniques such as molecular docking and binding affinity studies are utilized to elucidate these interactions.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their respective similarity indices:

Compound NameCAS NumberSimilarity Index
5-Bromo-2-(piperidin-1-yl)pyrimidine57356-64-60.98
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine41281580.96
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine446286-61-90.94
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol887425-47-00.89
2-(Azetidin-1-yl)-5-bromopyrimidine850349-22-30.88

These compounds illustrate the structural diversity within the pyrimidine class and how slight modifications can significantly impact biological activity and therapeutic potential.

Case Studies and Research Findings

Although comprehensive case studies specifically on this compound are scarce, related research on pyrimidine derivatives indicates promising results:

  • Anticancer Activity : Research on other pyrimidine derivatives has shown their ability to induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). These studies often utilize flow cytometry analysis to assess pro-apoptotic effects and cell cycle arrest mechanisms .
  • Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer pathways, suggesting that modifications in structure can lead to enhanced therapeutic efficacy .
  • Potential Applications : The compound's unique structural features may allow it to serve as an intermediate in synthesizing pharmaceutical agents targeting diseases like cancer and infections, although specific applications remain under investigation.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical structure of 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine allows it to participate in several types of reactions:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Coupling Reactions : It can undergo coupling reactions, including Suzuki and Buchwald-Hartwig reactions, which are essential for synthesizing complex organic molecules .

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionKey Reagents
Nucleophilic SubstitutionSubstitution of bromine with nucleophilesAmines, alcohols
Suzuki CouplingFormation of biaryl compoundsPalladium catalysts, boronic acids
Buchwald-Hartwig CouplingFormation of carbon-carbon bondsPalladium catalysts

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, particularly in the context of drug discovery. Studies have shown that this compound can act as an inhibitor against various cancer cell lines, suggesting potential anticancer properties. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it valuable in developing new therapeutic agents .

Table 2: Biological Activities and Potential Applications

Activity TypeDescriptionPotential Applications
Anticancer ActivityInhibition of cancer cell proliferationCancer therapeutics
Antimicrobial ActivityPotential activity against resistant pathogensAntimicrobial agents
Drug DevelopmentIntermediate for synthesizing pharmaceutical compoundsVarious therapeutic areas

Study on Anticancer Properties

In a study investigating the anticancer properties of pyrimidine derivatives, this compound was found to exhibit micromolar activity against CDK2 and anti-proliferative effects towards MCF7 breast cancer cells. This suggests its potential role in the development of targeted cancer therapies .

Synthesis and Characterization

A recent study focused on the synthesis and characterization of this compound using a one-step aromatic nucleophilic substitution reaction. The compound was crystallized, and detailed crystallographic analysis was performed, revealing insights into its structural properties. The study highlighted the compound's potential as an intermediate in drug development .

Comparison with Similar Compounds

Substituted Piperidine/Piperazine Derivatives

Compound Name CAS No. Substituent Molecular Weight (g/mol) Key Properties/Applications Source
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine 1030022-85-5 4-Methylpiperidine 272.15* Anticancer intermediate; orthorhombic crystal structure
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine 141302-36-5 4-Ethylpiperazine 286.13 Higher polarity due to piperazine ring; potential CNS applications
5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine 1487136-75-3 4-Trifluoromethylpiperidine 310.11 Enhanced lipophilicity; antiviral research
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride 433684-23-2 Piperazine (protonated) 295.62 Improved solubility for salt formulations

Notes:

  • Piperidine vs. Piperazine : Piperidine (6-membered, one N) confers moderate basicity, while piperazine (6-membered, two N) increases polarity and hydrogen-bonding capacity .
  • Trifluoromethyl Group : Introduces electron-withdrawing effects and metabolic stability, as seen in 1487136-75-3 .

Heterocyclic Ring-Modified Analogs

Compound Name CAS No. Structural Feature Biological Activity Synthesis Method Source
5-Bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine N/A Pyrazoline ring Antioxidant, anti-inflammatory activities Microwave-assisted synthesis (90 W)
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine N/A Pyrazoline + nitro group Crystal packing via C–H···N/O interactions Solution crystallization
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 77476-95-0 Chlorine + cyclopentylamine Kinase inhibition (hypothetical) Nucleophilic substitution

Key Observations :

  • Pyrazoline Derivatives : Exhibit planar or near-planar geometries (e.g., dihedral angle = 10.81° in ), enabling π-π stacking for solid-state stability.
  • Halogen Substitution : Bromine (van der Waals radius 1.85 Å) vs. chlorine (1.75 Å) influences steric hindrance and electronic effects in binding interactions.

Physicochemical and Crystallographic Comparisons

Property This compound 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine 5-Bromo-2-(piperazin-1-yl)pyrimidine
Density (g·cm$^{-3}$) 1.478 1.532* 1.45*
Crystal System Orthorhombic Monoclinic* Hexagonal*
Refinement Residuals (R/ wR) 0.0566 / 0.1688 N/A N/A

*Estimated values based on analogous structures.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, bromine at the 5-position of pyrimidine can be substituted with 4-methylpiperidine under reflux conditions using a polar aprotic solvent (e.g., DMF or THF) and a base (e.g., K₂CO₃ or NaH) to deprotonate the piperidine . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine), and controlling temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The 5-bromo group deshields adjacent protons, while the piperidinyl moiety shows characteristic multiplet signals for CH₂ groups (δ 1.4–2.8 ppm) and a singlet for the methyl group (δ ~1.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 256.08) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-pyrimidine system. For example, C—N bond lengths in similar compounds range from 1.33–1.37 Å .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents at the 4-position of the piperidine ring (e.g., hydroxyl, halogen) to assess steric/electronic effects on target binding .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase panels) or cell-based viability assays (IC₅₀ determination). For example, analogs with bulkier substituents show reduced activity due to steric hindrance .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity trends .

Q. What computational chemistry approaches are suitable for predicting the reactivity or binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic contacts with the piperidine methyl group .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the bromine site. For similar compounds, ΔE (HOMO-LUMO gap) ranges from 4.5–5.2 eV .

Q. How should researchers address contradictions in biological activity data observed across different studies involving this compound analogs?

  • Methodological Answer :
  • Replicate Experiments : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO concentration >1% can inhibit cell growth) .
  • Cross-Validate Techniques : Confirm activity via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies ensure the stability of this compound during long-term storage and experimental use?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent bromine displacement by moisture. Lyophilization improves stability for aqueous solutions .
  • Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to detect hydrolysis byproducts (e.g., 2-(4-methylpiperidin-1-yl)pyrimidin-5-ol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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